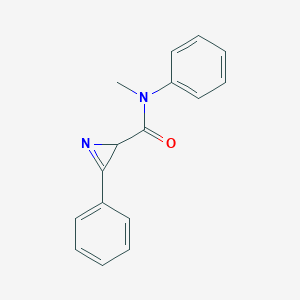

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- is a compound belonging to the class of 2H-azirines, which are the smallest unsaturated heterocycles containing one nitrogen atom. These compounds are known for their high strain due to the three-membered ring structure, combined with sufficient stability for chemical modifications . The unique structure of 2H-azirines makes them valuable as polyfunctional synthetic blocks in various chemical reactions .

Vorbereitungsmethoden

The synthesis of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of ketoxime acetates via Cs2CO3-mediated cyclization, which provides a general synthetic route to 2,3-diaryl-2H-azirines under mild conditions . Another method includes the use of rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers . Industrial production methods often involve the use of rhodium catalysis for the preparation of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles .

Analyse Chemischer Reaktionen

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine (III) reagents, molecular iodine, and phenyliodine (III) diacetate (PIDA) . For example, the oxidative cyclization of enamines to 2H-azirines is mediated by molecular iodine under mild conditions . Major products formed from these reactions include indole-3-carbonitriles and isoxazoles via thermal rearrangements .

Wissenschaftliche Forschungsanwendungen

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- has several scientific research applications. In chemistry, it serves as a useful synthetic block for constructing new acyclic and heterocyclic molecules . In biology and medicine, 2H-azirine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative strains . These compounds are also used for bioconjugation, which involves the covalent attachment of biomolecules to synthetic molecules . Additionally, 2H-azirines are being explored for their potential as biologically active compounds with antibacterial properties .

Wirkmechanismus

The mechanism of action of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- involves its high strain three-membered ring structure, which makes it reactive in various chemical modifications . The molecular targets and pathways involved in its biological activity are not fully understood, but it is believed that the compound interacts with bacterial cell walls, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be compared with other similar compounds such as azirinomycin and motualevic acid F . Azirinomycin, a natural azirinecarboxylic acid, is produced by the actinomycetes Streptomyces aureus and exhibits antibacterial activity . Motualevic acid F, isolated from the marine sponge Siliquariaspongia, also shows inhibitory activity against Staphylococcus aureus . The uniqueness of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- lies in its synthetic versatility and potential for chemical modifications .

Eigenschaften

CAS-Nummer |

124686-04-0 |

|---|---|

Molekularformel |

C16H14N2O |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

N-methyl-N,3-diphenyl-2H-azirine-2-carboxamide |

InChI |

InChI=1S/C16H14N2O/c1-18(13-10-6-3-7-11-13)16(19)15-14(17-15)12-8-4-2-5-9-12/h2-11,15H,1H3 |

InChI-Schlüssel |

WGSOKVVRAGXYOM-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)C(=O)C2C(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)

![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)

![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)